Cas no 2227808-74-2 (4-amino-1-(propan-2-yl)-5-1-(propan-2-yl)-1H-pyrazol-4-ylpyrrolidin-2-one)

4-amino-1-(propan-2-yl)-5-1-(propan-2-yl)-1H-pyrazol-4-ylpyrrolidin-2-one structure
2227808-74-2 structure
Product Name:4-amino-1-(propan-2-yl)-5-1-(propan-2-yl)-1H-pyrazol-4-ylpyrrolidin-2-one
CAS No:2227808-74-2
MF:C13H22N4O
MW:250.339982509613
CID:5940492
PubChem ID:165601029
Update Time:2025-10-24

4-amino-1-(propan-2-yl)-5-1-(propan-2-yl)-1H-pyrazol-4-ylpyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-amino-1-(propan-2-yl)-5-1-(propan-2-yl)-1H-pyrazol-4-ylpyrrolidin-2-one
    • 4-amino-1-(propan-2-yl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one
    • 2227808-74-2
    • EN300-1635571
    • Inchi: 1S/C13H22N4O/c1-8(2)16-7-10(6-15-16)13-11(14)5-12(18)17(13)9(3)4/h6-9,11,13H,5,14H2,1-4H3/t11-,13+/m0/s1
    • InChI Key: UHSNNAXGMPLTRV-WCQYABFASA-N
    • SMILES: O=C1C[C@@H]([C@@H](C2C=NN(C(C)C)C=2)N1C(C)C)N

Computed Properties

  • Exact Mass: 250.17936134g/mol
  • Monoisotopic Mass: 250.17936134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 64.2Ų

4-amino-1-(propan-2-yl)-5-1-(propan-2-yl)-1H-pyrazol-4-ylpyrrolidin-2-one Pricemore >>

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Additional information on 4-amino-1-(propan-2-yl)-5-1-(propan-2-yl)-1H-pyrazol-4-ylpyrrolidin-2-one

4-Amino-1-(Propan-2-Yl)-5-[1-(Propan-2-Yl)-1H-Pyrazol-4-Yl]Pyrrolidin-2-One: A Comprehensive Overview

The compound with CAS No. 2227808-74-2, commonly referred to as 4-amino-1-(propan-2-yl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one, is a complex organic molecule with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in drug discovery, particularly in the development of anti-inflammatory agents and anticancer therapies.

The molecular structure of this compound is characterized by a pyrrolidinone ring, which serves as a central scaffold. The presence of an amino group at the 4-position and a pyrazole moiety at the 5-position introduces significant functional diversity. The pyrazole ring, substituted with an isopropyl group, contributes to the compound's stability and enhances its ability to interact with biological targets. This structural complexity makes it an attractive candidate for molecular modeling studies and docking experiments, which are essential for understanding its binding affinity to various receptors.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound more accurately. For instance, studies using machine learning algorithms have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These findings are crucial for determining its suitability as a drug candidate. Moreover, the compound's ability to modulate key signaling pathways, such as the MAPK/ERK pathway, has been explored in preclinical models, offering promising results for its potential use in treating chronic inflammatory diseases.

In addition to its therapeutic applications, this compound has also been investigated for its role in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics and optoelectronic devices. Researchers have explored its ability to act as a semiconductor material in organic field-effect transistors (OFETs), demonstrating remarkable charge transport properties. These findings underscore the versatility of this compound across multiple disciplines.

The synthesis of 4-amino-1-(propan-2-yl)-5-[1-(propan-2-yll)-1H-pyrazol-4-yll]pyrrolidinone involves a multi-step process that combines principles from both classical organic synthesis and modern catalytic techniques. Key steps include the formation of the pyrrolidinone ring through cyclization reactions and the subsequent introduction of functional groups via nucleophilic substitution or coupling reactions. The use of microwave-assisted synthesis has been shown to significantly improve reaction yields and reduce reaction times, making this process more efficient and scalable.

Despite its promising properties, further research is required to fully elucidate the mechanisms underlying its biological activities. Ongoing studies aim to investigate its effects on cellular signaling pathways and its potential for targeting specific receptors involved in disease pathogenesis. Additionally, efforts are being made to optimize its pharmacokinetic profile through chemical modifications, such as the introduction of lipophilic groups or bioisosteres.

In conclusion, 4-amino-1-(propane yl)-5-[1-(propane yl)-1H-pyrazol yll]pyrrolidinone represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. Its unique structure, coupled with advances in computational and experimental techniques, positions it as a key player in future drug discovery efforts. As research continues to uncover new insights into its properties and applications, this compound is poised to make significant contributions to both medicine and materials science.

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